molecular formula C10H9NO2 B13214220 3-(Furan-2-yl)-1-methyl-1H-pyrrole-2-carbaldehyde

3-(Furan-2-yl)-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B13214220
M. Wt: 175.18 g/mol
InChI Key: MMBZCYKVQHMLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring fused to a pyrrole ring, with a formyl group attached to the second carbon of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-furylboronic acid with 1-methyl-1H-pyrrole-2-carbaldehyde under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan and pyrrole rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(Furan-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 3-(Furan-2-yl)-1-methyl-1H-pyrrole-2-methanol.

    Substitution: Halogenated derivatives such as 3-(Furan-2-yl)-1-methyl-1H-pyrrole-2-bromide.

Scientific Research Applications

3-(Furan-2-yl)-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1-methyl-1H-pyrrole-2-carbaldehyde in biological systems involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Furoic Acid: A simple furan derivative with a carboxylic acid group.

    Furfural: An aldehyde derivative of furan, commonly used in the production of resins and as a solvent.

    3-(Furan-2-yl)propanoic Acid: A furan derivative with a propanoic acid group.

Uniqueness

3-(Furan-2-yl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both furan and pyrrole rings in its structure, along with a formyl group. This combination of functional groups and heterocyclic rings provides the compound with distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-(furan-2-yl)-1-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C10H9NO2/c1-11-5-4-8(9(11)7-12)10-3-2-6-13-10/h2-7H,1H3

InChI Key

MMBZCYKVQHMLQB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.